molecular formula C21H21F2N3OS B4350103 1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350103
M. Wt: 401.5 g/mol
InChI Key: FKMLXELKUWBKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with cyclopentyl, difluoromethyl, ethylphenyl, and mercapto groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the cyclopentyl, difluoromethyl, and ethylphenyl groups through various substitution reactions. The mercapto group is often introduced in the final steps using thiolation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the pyrimidinone core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific biological context, but often include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrido[2,3-d]pyrimidinones with different substituents, such as:

  • 1-Cyclopentyl-5-(methyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
  • 1-Cyclopentyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and potential applications.

Properties

IUPAC Name

1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c1-2-12-7-9-13(10-8-12)16-11-15(18(22)23)17-19(24-16)26(14-5-3-4-6-14)21(28)25-20(17)27/h7-11,14,18H,2-6H2,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMLXELKUWBKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-5-(difluoromethyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.